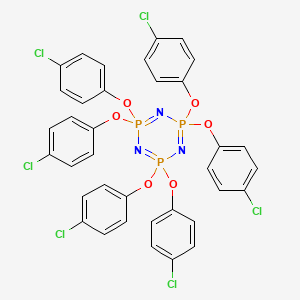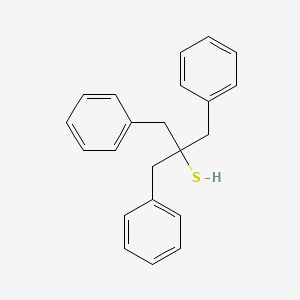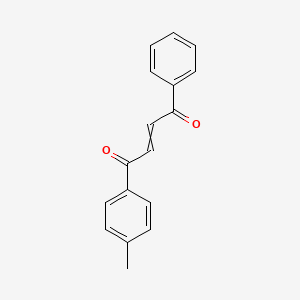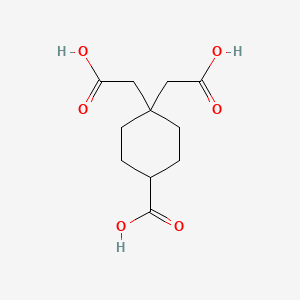
4,4-bis(carboxymethyl)cyclohexane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is a chemical compound with the molecular formula C11H16O6. It is a derivative of cyclohexane, featuring three carboxylic acid groups attached to the cyclohexane ring. This compound is of interest in various fields due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid typically involves the carboxylation of cyclohexane derivatives. One common method includes the reaction of cyclohexane with carbon dioxide in the presence of a catalyst under high pressure and temperature conditions. Another approach involves the oxidation of cyclohexane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound.
化学反应分析
Types of Reactions: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Formation of ketones or more complex carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学研究应用
4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
作用机制
The mechanism of action of 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
相似化合物的比较
- 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid
- 4-(Methoxycarbonyl)cyclohexane-1-carboxylic Acid
Comparison: 4,4-Bis(carboxymethyl)cyclohexane-1-carboxylic Acid is unique due to the presence of three carboxylic acid groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for forming multiple hydrogen bonds and ionic interactions, making it a valuable compound in various applications.
属性
CAS 编号 |
6670-44-6 |
|---|---|
分子式 |
C11H16O6 |
分子量 |
244.24 g/mol |
IUPAC 名称 |
4,4-bis(carboxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O6/c12-8(13)5-11(6-9(14)15)3-1-7(2-4-11)10(16)17/h7H,1-6H2,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
FJPATRZRCOLKEC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1C(=O)O)(CC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)
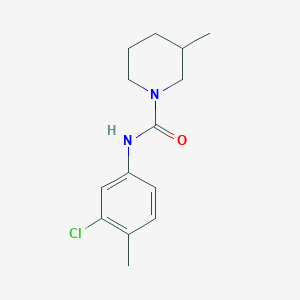

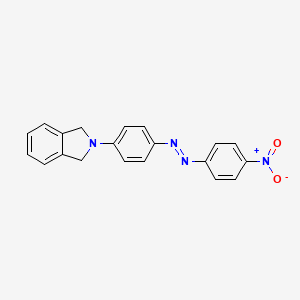
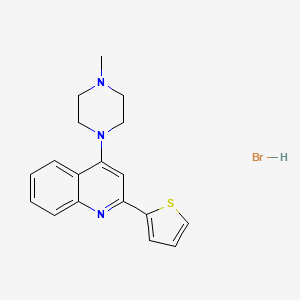
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)

